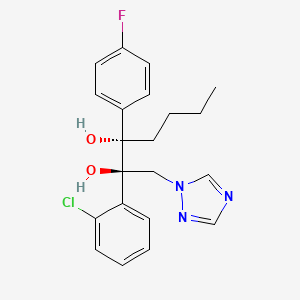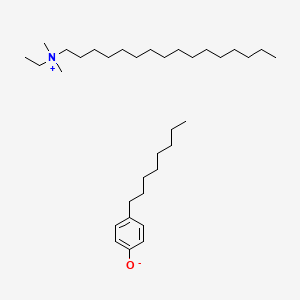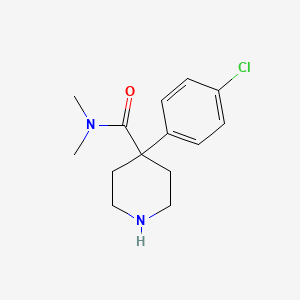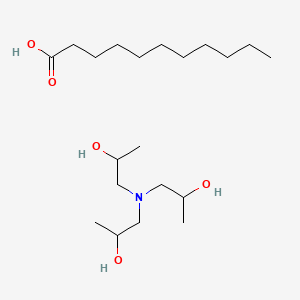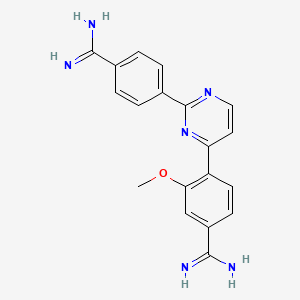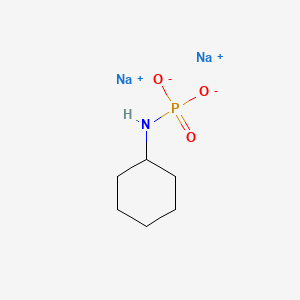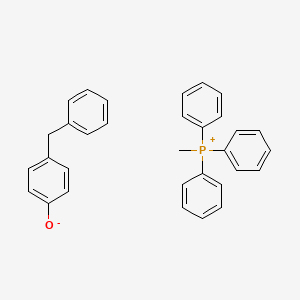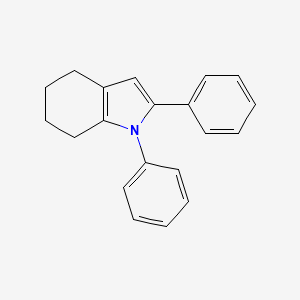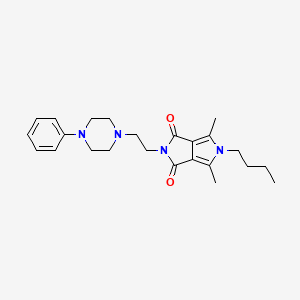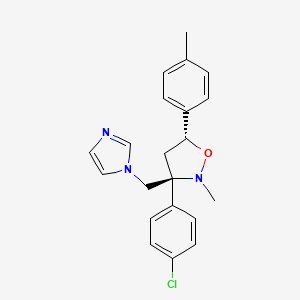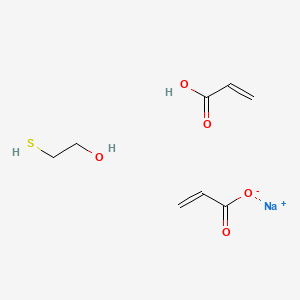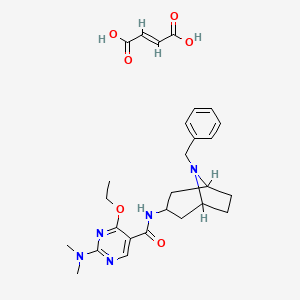
5-Pyrimidinecarboxamide, N-(8-benzyl-3-beta-nortropanyl)-2-(dimethylamino)-4-ethoxy-, monomaleate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Pyrimidinecarboxamide, N-(8-benzyl-3-beta-nortropanyl)-2-(dimethylamino)-4-ethoxy-, monomaleate is a complex organic compound that belongs to the class of pyrimidine derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Pyrimidinecarboxamide, N-(8-benzyl-3-beta-nortropanyl)-2-(dimethylamino)-4-ethoxy-, monomaleate typically involves multi-step organic reactions. The process may start with the preparation of the pyrimidine core, followed by the introduction of various functional groups through nucleophilic substitution, reduction, and oxidation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters and can handle large volumes of reactants, making the process more efficient and cost-effective.
Análisis De Reacciones Químicas
Types of Reactions
5-Pyrimidinecarboxamide, N-(8-benzyl-3-beta-nortropanyl)-2-(dimethylamino)-4-ethoxy-, monomaleate can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides or other oxygen-containing compounds.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms to form reduced compounds.
Substitution: Replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
5-Pyrimidinecarboxamide, N-(8-benzyl-3-beta-nortropanyl)-2-(dimethylamino)-4-ethoxy-, monomaleate has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules like proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, such as anti-cancer, anti-inflammatory, or antiviral activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 5-Pyrimidinecarboxamide, N-(8-benzyl-3-beta-nortropanyl)-2-(dimethylamino)-4-ethoxy-, monomaleate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit enzyme activity or block receptor binding, thereby altering cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other pyrimidine derivatives with different functional groups. Examples are:
- 5-Fluorouracil: A pyrimidine analog used as an anti-cancer drug.
- Cytosine: A pyrimidine base found in DNA and RNA.
- Thymine: Another pyrimidine base found in DNA.
Uniqueness
What sets 5-Pyrimidinecarboxamide, N-(8-benzyl-3-beta-nortropanyl)-2-(dimethylamino)-4-ethoxy-, monomaleate apart is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Propiedades
Número CAS |
84923-09-1 |
|---|---|
Fórmula molecular |
C27H35N5O6 |
Peso molecular |
525.6 g/mol |
Nombre IUPAC |
N-(8-benzyl-8-azabicyclo[3.2.1]octan-3-yl)-2-(dimethylamino)-4-ethoxypyrimidine-5-carboxamide;(E)-but-2-enedioic acid |
InChI |
InChI=1S/C23H31N5O2.C4H4O4/c1-4-30-22-20(14-24-23(26-22)27(2)3)21(29)25-17-12-18-10-11-19(13-17)28(18)15-16-8-6-5-7-9-16;5-3(6)1-2-4(7)8/h5-9,14,17-19H,4,10-13,15H2,1-3H3,(H,25,29);1-2H,(H,5,6)(H,7,8)/b;2-1+ |
Clave InChI |
DEHPXTPDAYYGLQ-WLHGVMLRSA-N |
SMILES isomérico |
CCOC1=NC(=NC=C1C(=O)NC2CC3CCC(C2)N3CC4=CC=CC=C4)N(C)C.C(=C/C(=O)O)\C(=O)O |
SMILES canónico |
CCOC1=NC(=NC=C1C(=O)NC2CC3CCC(C2)N3CC4=CC=CC=C4)N(C)C.C(=CC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


